Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate
Description
Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate is a chemical compound with the molecular formula C8H17N3O3. It is known for its potential biological activity and various applications in scientific research . The compound is characterized by the presence of a tert-butyl group, a hydrazinecarbonyl group, and a carbamate group, which contribute to its unique chemical properties .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-5(6(12)11-9)10-7(13)14-8(2,3)4/h5H,9H2,1-4H3,(H,10,13)(H,11,12)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNDCHOMCRLCJX-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41863-52-9 | |
| Record name | tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with an appropriate hydrazine derivative under controlled conditions . The reaction typically requires the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction rate . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production .
Chemical Reactions Analysis
Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate serves as a versatile reagent in organic synthesis. Its unique functional groups allow it to act as a building block for more complex molecules, facilitating the preparation of pharmaceuticals and agrochemicals. The compound is particularly valuable as a protecting group for amines during multi-step syntheses, enhancing the efficiency of chemical transformations.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. The hydrazinecarbonyl moiety can interact with various biological targets, making it a candidate for designing enzyme inhibitors and other therapeutic agents. Notably, it has shown promise in:
- Enzyme Inhibition : Studies indicate that it can inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival .
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, which may protect against oxidative stress in cellular models .
- Antimicrobial Properties : Research has demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting potential applications in infection control .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
-
Study on Enzyme Inhibition :
- A study reported its ability to inhibit endothiapepsin, an aspartic protease implicated in several diseases. The IC50 values for inhibition ranged from 12.8 to 365 µM, indicating moderate potency.
-
Antioxidant Activity Assessment :
- In vitro assays demonstrated that this compound could significantly reduce oxidative stress markers in cellular models. The mechanism was attributed to the donation of hydrogen atoms from the hydrazine moiety, neutralizing reactive oxygen species (ROS).
-
Antimicrobial Testing :
- A recent investigation revealed that this compound exhibited notable activity against Gram-positive bacteria, supporting its potential use in treating infections.
Summary of Biological Activities
The compound's biological activities can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Moderately inhibits endothiapepsin (IC50: 12.8 - 365 µM) |
| Antioxidant Activity | Reduces oxidative stress markers through ROS neutralization |
| Antimicrobial Activity | Significant activity against Gram-positive bacteria |
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate can be compared with other similar compounds, such as tert-butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxy-ethyl]carbamate . These compounds share similar structural features but may differ in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .
Biological Activity
Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate, also known by its CAS number 112257-19-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₈N₂O₂, with a molecular weight of 186.25 g/mol. The compound is characterized by a tert-butyl group attached to a hydrazinecarbonyl moiety, which is known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| Physical State | Liquid |
| Purity | >95% |
| Storage Conditions | Cool, dark place |
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Research indicates that hydrazine derivatives can inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival .
- Antioxidant Properties : Compounds with hydrazine groups have been studied for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress .
- Antimicrobial Activity : Some studies suggest that hydrazine derivatives exhibit antimicrobial properties, making them candidates for further exploration in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study highlighted the compound's ability to inhibit endothiapepsin, an aspartic protease implicated in several diseases. The IC50 values for inhibition were reported between 12.8 and 365 µM, indicating moderate potency .
- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound could reduce oxidative stress markers in cellular models. The mechanism was attributed to the donation of hydrogen atoms from the hydrazine moiety, neutralizing reactive oxygen species (ROS) .
- Antimicrobial Testing : A recent investigation into the antimicrobial properties revealed that this compound showed significant activity against Gram-positive bacteria, suggesting potential applications in infection control .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate, and how do reaction conditions influence yield?
The compound is synthesized via the reaction of tert-butyl carbamate with hydrazine derivatives. A common method involves hydrazine hydrate and a catalyst (e.g., triethylamine) in polar aprotic solvents like dichloromethane or ethyl acetate at 0–25°C . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of tert-butyl carbamate to hydrazine hydrate) and inert atmospheres to prevent oxidation of the hydrazine moiety. Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Analytical techniques include:
- NMR spectroscopy : Confirm stereochemistry (e.g., 1S configuration via coupling constants in -NMR) and functional groups (carbamate C=O at ~155 ppm in -NMR) .
- Mass spectrometry : Molecular ion peak at m/z 203.24 (M+H) matches the molecular formula CHNO .
- Chromatography : HPLC with UV detection (λ = 210–220 nm) ensures >95% purity .
Q. What are the key physicochemical properties relevant to handling and storage?
- Solubility : Partially soluble in water, highly soluble in DMSO, methanol, and dichloromethane .
- Stability : Degrades under acidic/basic conditions or prolonged exposure to light. Store at −20°C in inert, moisture-free environments .
Advanced Research Questions
Q. How does the stereochemistry (1S configuration) influence reactivity in peptide coupling or heterocycle synthesis?
The 1S configuration enhances enantioselectivity in forming chiral hydrazides, critical for bioactive molecule synthesis (e.g., protease inhibitors). Steric hindrance from the tert-butyl group directs regioselective reactions at the hydrazinecarbonyl site . For example, in cyclization reactions, the 1S configuration reduces epimerization risk compared to racemic analogs .
Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- pH stability : Perform kinetic studies in buffers (pH 2–12) at 25–37°C, monitoring degradation via HPLC. The carbamate group hydrolyzes rapidly at pH < 3 or pH > 10 .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>120°C) .
Q. How can this compound be utilized in designing enzyme inhibitors or prodrugs?
The hydrazinecarbonyl group acts as a bioisostere for carboxylic acids, enabling reversible binding to metalloenzymes (e.g., angiotensin-converting enzyme). For prodrugs, the tert-butyl carbamate serves as a protecting group, cleaved in vivo by esterases . Case study: Derivatives of this compound showed IC values < 1 µM against bacterial hydrolases .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies in IC values often arise from assay conditions (e.g., buffer ionic strength, enzyme source). Standardize protocols by:
- Using recombinant enzymes with confirmed activity.
- Validating cell-based assays with positive controls (e.g., bestatin for aminopeptidase inhibition) .
Q. How does this compound compare structurally and functionally to analogs like tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate?
| Property | This compound | tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate |
|---|---|---|
| Key functional groups | Hydrazinecarbonyl, carbamate | Dihydroxy, phenyl, carbamate |
| Reactivity | Nucleophilic hydrazine for acylations | Hydroxyl groups enable glycosylation or phosphorylation |
| Biological applications | Enzyme inhibition | Chiral scaffold for antiviral agents |
| Data sourced from . |
Methodological Considerations
- Stereochemical analysis : Use X-ray crystallography (as in ) or chiral HPLC to confirm enantiopurity.
- Reaction optimization : Employ Design of Experiments (DoE) to assess solvent polarity, temperature, and catalyst effects on yield .
- Toxicity screening : Perform Ames tests or zebrafish embryo assays to evaluate genotoxicity and developmental toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
